METHYL 3-(THIEN-2-YL)ACRYLATE
Description
Contextualization within Thiophene-Containing Acrylate (B77674) Chemistry
Thiophene-containing acrylates are a class of organic molecules that incorporate both a thiophene (B33073) ring and an acrylate functional group. This combination imparts unique electronic and reactive properties to the molecules, making them valuable intermediates in the synthesis of more complex structures. Methyl 3-(thien-2-yl)acrylate serves as a fundamental example within this class, where the thiophene ring is directly attached to the β-carbon of the methyl acrylate moiety. This arrangement allows for a variety of chemical transformations, including addition reactions and polymerizations, which are central to the development of novel materials. The reactivity of the acrylate's double bond is influenced by the electron-donating nature of the thiophene ring, a key characteristic that underpins its utility in organic synthesis.
The synthesis of thiophene-containing acrylates can be achieved through several methods. One common approach involves the condensation of a thiophene aldehyde with a malonic acid derivative, followed by esterification. For instance, the reaction of 2-thiophenecarboxaldehyde with methyl acetate (B1210297) in the presence of a base can yield this compound. chemsrc.com More advanced synthetic strategies, such as the Heck reaction, provide a versatile means to couple thiophene derivatives with acrylates, offering high regioselectivity. xmu.edu.cn These synthetic routes are crucial for accessing a wide array of substituted thiophene acrylates, each with potentially unique properties and applications.
Significance of the Thiophene Moiety in Organic Synthesis and Functional Materials
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, first discovered in 1883. numberanalytics.com Its presence in a molecule confers distinct chemical and physical properties. Thiophene and its derivatives are known for their thermal stability and unique electronic characteristics, which arise from the delocalization of π-electrons across the ring, including a lone pair from the sulfur atom. numberanalytics.com This aromaticity makes thiophene a valuable building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
In the realm of functional materials, the thiophene moiety is of paramount importance. Thiophene-based polymers, such as polythiophene, are well-known for their conductive properties and are extensively used in organic electronics. numberanalytics.com These materials find applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netkyoto-u.ac.jp The ability of the sulfur atom in the thiophene ring to facilitate intermolecular interactions, such as S-S contacts, enhances charge transport in these materials. kyoto-u.ac.jp The versatility of thiophene chemistry allows for the fine-tuning of the electronic and optical properties of these materials by introducing various functional groups onto the thiophene ring. mdpi.com This adaptability makes thiophene derivatives, including this compound, highly sought-after components in the design and fabrication of advanced functional materials. rsc.org
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C8H8O2S. thermofisher.com Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 20883-96-9 chemsrc.com |
| Molecular Formula | C8H8O2S chemsrc.comthermofisher.com |
| Molecular Weight | 168.21 g/mol nih.gov |
| Melting Point | 48-49°C chemsrc.com |
| Boiling Point | 260.8°C at 760 mmHg chemsrc.com |
| Density | 1.202 g/cm³ chemsrc.com |
| Flash Point | 111.5°C chemsrc.com |
| Appearance | Solid thermofisher.com |
Synthesis and Reactions
The synthesis of this compound can be achieved through various synthetic routes. A common laboratory preparation involves the Horner-Wadsworth-Emmons reaction, where 2-thiophenecarboxaldehyde is reacted with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate, in the presence of a base like sodium methoxide. beilstein-journals.org Another method is the Wittig reaction, which also utilizes an ylide derived from a phosphonium (B103445) salt.
This compound can serve as a precursor in several important chemical reactions. For example, it can undergo Michael addition reactions, where a nucleophile adds to the β-carbon of the acrylate. It is also a monomer that can be used in polymerization reactions to create polymers with thiophene side chains. These polymers are of interest for their potential applications in organic electronics. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(thien-2-yl)acrylic acid, which is also a valuable synthetic intermediate. scbt.com
Applications in Research
This compound and its derivatives are subjects of ongoing research due to their potential applications in various fields.
Materials Science : As a thiophene-containing acrylate, this compound is a building block for the synthesis of polymers used in organic electronics. The resulting polymers can exhibit semiconducting properties, making them suitable for use in OFETs and OLEDs. researchgate.net
Organic Synthesis : It serves as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups (thiophene, alkene, and ester) allows for a wide range of chemical modifications.
Medicinal Chemistry : Thiophene derivatives have shown a wide range of biological activities. While research on the specific biological activities of this compound is ongoing, related thiophene-containing acrylates have been investigated for their potential antimicrobial and anticancer properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Thien 2 Yl Acrylate and Its Derivatives
Established Synthetic Routes to the Core Methyl 3-(Thien-2-yl)acrylate Structure
Condensation Reactions and Esterification Processes
A primary and straightforward method for synthesizing the core structure of this compound involves condensation reactions. One common approach is the reaction of thiophene-2-carbaldehyde (B41791) with malonic acid, which upon heating, yields 3-(thien-2-yl)acrylic acid. researchgate.net This intermediate can then undergo an esterification reaction to produce the final methyl ester.
Esterification is the process of forming an ester from an organic acid and an alcohol. byjus.com In the context of this compound synthesis, 3-(thien-2-yl)acrylic acid is reacted with methanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the desired methyl ester. byjus.com The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com
Reactions Utilizing Thiophene-2-carbaldehyde Precursors
Thiophene-2-carbaldehyde serves as a crucial precursor in many synthetic pathways leading to this compound. researchgate.netchemicalbook.comgoogle.com One such method involves a condensation reaction between thiophene-2-carbaldehyde and methyl-2-azido acetate (B1210297) in the presence of sodium methanolate. This reaction proceeds at low temperatures and, after purification, yields methyl-(Z)-2-azido-(3-thien-2-yl)acrylate. beilstein-journals.org
Another approach utilizes the Wittig or Horner-Wadsworth-Emmons reaction, where thiophene-2-carbaldehyde is reacted with a phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective and typically affords the (E)-isomer of this compound.
Advanced Synthetic Approaches for this compound Analogs
Baylis-Hillman Reaction in Thienyl Acrylate (B77674) Synthesis
The Baylis-Hillman reaction provides a powerful tool for the synthesis of functionalized thienyl acrylate derivatives. ijpsr.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an activated alkene, such as an acrylate, with an aldehyde in the presence of a nucleophilic catalyst, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org
In the synthesis of thienyl acrylate analogs, thiophene-2-carbaldehyde is reacted with an appropriate acrylate in the presence of a catalyst. ijpsr.comresearchgate.net This reaction leads to the formation of a multifunctional adduct, an allylic alcohol, which can be further modified. wikipedia.org The Baylis-Hillman reaction is advantageous due to its atom economy and the high degree of functionality in the product, which allows for subsequent transformations to generate a variety of derivatives. wikipedia.orgresearchgate.net For instance, a series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives have been synthesized using this methodology. researchgate.net
Below is a table summarizing the synthesis of thienyl acrylate derivatives via the Baylis-Hillman reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Thiophene-2-carbaldehyde | Acrylate | DABCO | Thienyl acrylate adduct | ijpsr.comresearchgate.net |
| Thiophene-2-carbaldehyde | Acrylate | Phosphine | Thienyl acrylate adduct | wikipedia.org |
Samarium Diiodide-Promoted Electrophilic Reactions for Functionalization
Samarium diiodide (SmI₂) has emerged as a potent single-electron reducing agent in organic synthesis, enabling unique transformations for the functionalization of molecules like this compound. nih.govacs.orgnih.gov When this compound is treated with SmI₂, it can react with various electrophiles, such as aldehydes and ketones, at the C-5 position of the thiophene (B33073) ring with high regioselectivity. nih.govacs.org
The table below outlines the functionalization of this compound using samarium diiodide.
| Thiophene Substrate | Electrophile | Promoter | Key Intermediate | Final Product Type | Reference |
| This compound | Aldehydes, Ketones | SmI₂ | Thienyl radical anion | Long-chain esters with remote hydroxyl groups | nih.govacs.org |
| This compound | Conjugated Esters | SmI₂ | Thienyl radical anion | Long-chain esters with remote carboxyl groups | nih.govacs.org |
Domino Reactions for Complex Derivative Synthesis
Domino reactions, also known as tandem or cascade reactions, offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. chim.itmdpi.comnih.govbeilstein-journals.org In the context of thienyl acrylate derivatives, domino reactions can be employed to construct intricate heterocyclic systems.
For example, a Knoevenagel condensation of a substituted thiophene-2-carbaldehyde with malononitrile, followed by a Michael addition of dimedone and subsequent cyclization, can lead to the formation of complex 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-ones. clockss.org These multi-step, one-pot syntheses are highly valuable for generating molecular diversity and accessing novel chemical scaffolds. mdpi.com The reaction sequences often involve a series of intramolecular events that rapidly build molecular complexity. chim.itmdpi.com
Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura reaction for derivatives)
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of derivatives of this compound. mdpi.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, demonstrating excellent functional group tolerance and generally mild reaction conditions. mdpi.comnih.gov
Researchers have successfully employed this methodology to synthesize a variety of aryl-substituted thiophenes. mdpi.com For instance, the coupling of brominated triarylmethanes (TRAMs) with arylboronic acid derivatives, catalyzed by Pd(PPh3)4, has been shown to produce novel TRAMs containing biaryl moieties in good yields. academie-sciences.fr This approach is significant as it allows for the introduction of diverse aromatic and heteroaromatic substituents onto a core structure. The reaction of various brominated TRAMs with different arylboronic acids has been demonstrated to proceed efficiently, yielding the desired products in yields ranging from 81% to 90%. academie-sciences.fr
The synthesis of 4-arylthiophene-2-carbaldehydes has also been achieved through Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol (B44631) esters or acids. mdpi.com These reactions, catalyzed by a palladium(0) complex, have produced a series of novel compounds in moderate to excellent yields. mdpi.com The versatility of this method is further highlighted by its application in the synthesis of 3-aryl-substituted coumarins, where an optimized Suzuki-Miyaura reaction between a 3-bromocoumarin and aryl boronic MIDA esters was utilized. worktribe.com
The development of α-arylsulfonyloxyacrylates as effective O-centered electrophiles has expanded the scope of Suzuki reactions for synthesizing α-substituted acrylates. This method allows for the palladium-catalyzed cross-coupling of these electrophiles with potassium (hetero)aryltrifluoroborates and B-alkyl-9-BBN, providing access to a wide range of α-(hetero)aryl and α-alkyl substituted acrylates under mild conditions.
Below is a table summarizing the Suzuki-Miyaura cross-coupling reactions for the synthesis of various derivatives.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |
| Brominated TRAMs | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Ethanol (B145695) | TRAMs with biaryl moieties | 81-90 academie-sciences.fr |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(0) complex | K2CO3 | Dioxane | 4-Arylthiophene-2-carbaldehydes | Moderate to Excellent mdpi.com |
| 3-Bromocoumarin | Aryl boronic MIDA esters | Pd(OAc)2/XPhos | K2CO3 | aq. THF | 3-Aryl-substituted coumarins | Good worktribe.com |
| α-Arylsulfonyloxyacrylates | Potassium (hetero)aryltrifluoroborates | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | α-(Hetero)aryl substituted acrylates | Good to Excellent |
Cycloaddition Approaches for β-Lactam Derivatives
Cycloaddition reactions, particularly the Staudinger [2+2] cycloaddition of ketenes with imines, are a cornerstone for the synthesis of β-lactams (2-azetidinones). nih.govnih.gov This method has been widely used to prepare a diverse range of monocyclic β-lactams, which are important structural motifs in many biologically active compounds. preprints.org
The stereoselectivity of the Staudinger reaction is a critical aspect, often influenced by the reaction conditions and the nature of the reactants. For instance, the reaction of imines with ketenes generated from acyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of either cis or trans β-lactams. nih.gov The choice of solvent and temperature can also play a crucial role in determining the stereochemical outcome. preprints.org For example, the reaction of an aromatic imine with acetoxyacetyl chloride in refluxing toluene can selectively produce the trans adduct, while performing the reaction in dichloromethane (B109758) at 0 °C can yield the cis isomer. preprints.org
Chiral auxiliaries have been effectively used to achieve enantioselective synthesis of β-lactams. nih.gov The use of chiral ketenes derived from enantiopure starting materials can lead to the formation of β-lactams with high diastereomeric ratios. nih.gov Similarly, chiral imines have been employed in Staudinger cycloadditions to produce optically active β-lactams. mdpi.com
Recent advancements have focused on developing more efficient and stereocontrolled methods. Microwave-assisted synthesis has been reported to accelerate the formation of vinyl-β-lactams with good stereocontrol. nih.gov Furthermore, multicomponent reactions, such as the Ugi reaction, have been utilized to synthesize mono-β-lactams, which can be further transformed into more complex structures like bis-β-lactams. mdpi.com
The following table provides examples of cycloaddition reactions for the synthesis of β-lactam derivatives.
| Ketene Precursor | Imine | Reaction Conditions | Stereochemistry | Product | Reference |
| Acetoxyacetyl chloride | Aromatic imine | Toluene, reflux | trans | 3-Acetoxy-β-lactam | preprints.org |
| Acetoxyacetyl chloride | Aromatic imine | CH2Cl2, 0 °C | cis | 3-Acetoxy-β-lactam | preprints.org |
| (S)-4-Phenyloxazolidinon-3-ylacetyl chloride | N-Benzylaldimines | Not specified | 95:5-97:3 dr | 3-Amino-β-lactam | nih.gov |
| Ethoxycarbonyl(phenylthio)ketene | Various imines | Not specified | Not specified | 3-Ethoxycarbonyl β-lactam | nih.gov |
Radical Cyclization Techniques in Fused Heterocyclic Systems
Radical cyclization reactions offer a powerful strategy for the construction of fused heterocyclic systems, including those derived from thiophene-containing precursors. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety, such as an aromatic ring or a double bond, to form a new ring. This approach has been successfully applied to the synthesis of various polyheterocycles.
One notable application is the synthesis of thieno[2,3-b]indoles. rsc.org A radical cyclization approach has been developed for the synthesis of these compounds, which are of interest due to their potential biological activities. rsc.orgnih.gov The mechanism often involves the formation of an aryl radical, which then attacks a thiophene ring in an intramolecular fashion. rsc.org
The synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives has been achieved through the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. This reaction, initiated by systems like (TMS)3SiH/AIBN, provides good yields of the cyclized products. The selectivity of the cyclization can be controlled by the choice of halogen substituent on the starting material.
The reaction conditions for radical cyclizations are crucial for achieving high yields and selectivity. The choice of radical initiator, solvent, and temperature can all influence the outcome of the reaction. These methods are advantageous as they often proceed under mild conditions and can tolerate a variety of functional groups.
The table below highlights examples of radical cyclization for the synthesis of fused heterocyclic systems.
| Starting Material | Reagent/Initiator | Product | Key Feature | Reference |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Good yields, controllable selectivity | |
| Thiophene derivatives | Radical initiators | Thieno-fused heterocycles | Construction of fused ring systems | researchgate.net |
| 3-(o-Nitrophenyl)thiophene | Not specified | Thieno[2,3-b]indole | Nitrene-mediated Cadogan cyclization | rsc.orgnih.gov |
Enantioselective Syntheses of Related Azabicycloalkanes
The enantioselective synthesis of azabicycloalkanes, such as 3-azabicyclo[3.1.0]hexanes, has garnered significant attention due to the prevalence of these scaffolds in biologically active molecules. doi.org Various strategies have been developed to control the stereochemistry during the formation of these bicyclic systems. nih.gov
One successful approach involves a one-pot sequential reaction combining an allylic substitution and a palladium-catalyzed oxidative cyclization. doi.org This method utilizes a chiral spiro bis(isoxazoline) ligand (SPRIX) to induce enantioselectivity in the cyclization of N-allyl propargylamines, affording the desired 3-azabicyclo[3.1.0]hexanes in high yields and with good to excellent enantiomeric excess (ee). doi.org Substrates bearing a 2-thienyl group have been successfully converted to the corresponding optically active products. doi.org
Another strategy for the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems employs a dynamic kinetic resolution based on an aza-Cope rearrangement. nih.gov This cascade transformation delivers bicyclic amine products in good yields and with excellent enantioselectivity (99% ee). nih.gov
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents another powerful tool for constructing 3-azabicyclo[3.1.0]hexane derivatives. nih.gov Asymmetric versions of this reaction have been developed using chiral catalysts, such as a Cu-(CH3CN)4BF4/Ph-Phosferrox complex, to achieve high enantioselectivity. nih.gov
The following table summarizes key enantioselective syntheses of related azabicycloalkanes.
| Synthetic Method | Key Reagents/Catalysts | Product | Enantioselectivity (ee) | Reference |
| Allylic Substitution/Oxidative Cyclization | Pd(II)/SPRIX ligand | 3-Azabicyclo[3.1.0]hexanes | up to 90% | doi.org |
| Dynamic Kinetic Resolution/Aza-Cope Rearrangement | Enantiopure (R)-2-phenyl-3-butenamine | Angularly substituted 1-azabicyclic molecules | 99% | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Cu-(CH3CN)4BF4/Ph-Phosferrox | 3-Azabicyclo[3.1.0]hexane derivatives | High | nih.gov |
| Reductive Amination/Cyclization | Cp*Ir-catalyst | 3-Azabicyclo[3.1.0]hexanes | High | nih.gov |
Strategies for Incorporating Diverse Heterocyclic Moieties onto this compound Frameworks
The incorporation of diverse heterocyclic moieties onto the this compound framework is a key strategy for modulating the biological and material properties of the resulting compounds. mdpi.comnih.gov Various synthetic methods are employed to achieve this structural diversification.
One-pot multicomponent reactions are particularly efficient for this purpose, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov For example, a one-pot, three-component sequential synthesis has been developed for the preparation of annulated benzothiazoloquinazolines. nih.gov This method involves the reaction of α-tetralone, thiophene-2-carbaldehyde, and 2-aminobenzothiazole, efficiently incorporating these three components into a single heterocyclic framework. nih.gov
Cascade reactions, such as the cross-dehydrogenative-coupling (CDC)/cyclization methodology, provide another powerful approach for synthesizing diverse heterocyclic scaffolds. rsc.org This strategy enables the formation of multiple bonds in a single operation, leading to the construction of complex structures like phenanthridines, lactams, and lactones from non-prefunctionalized starting materials. rsc.org
Furthermore, the functionalization of pre-existing heterocyclic systems attached to the thienyl acrylate core allows for further diversification. For example, thieno[2,3-b]thiophene (B1266192) derivatives can be synthesized and subsequently modified by introducing other heterocyclic rings, such as imidazopyrimidines and triazolopyrimidines, to create novel bis-heterocyclic systems. mdpi.comresearchgate.net These modifications can significantly influence the biological activity of the parent compound. mdpi.com
The following table provides examples of strategies for incorporating diverse heterocyclic moieties.
| Synthetic Strategy | Key Reactants | Resulting Heterocyclic System | Key Advantage | Reference |
| One-pot three-component reaction | α-Tetralone, Thiophene-2-carbaldehyde, 2-Aminobenzothiazole | Annulated benzothiazoloquinazolines | High efficiency, structural diversity | nih.gov |
| Cross-Dehydrogenative-Coupling (CDC)/Cyclization | Non-prefunctionalized starting materials | Phenanthridines, lactams, lactones | Atom economy, reduced steps | rsc.org |
| Modification of existing heterocycles | Thieno[2,3-b]thiophene derivatives, aminotriazoles, etc. | Bis-heterocyclic systems | Access to novel pharmacophores | mdpi.comresearchgate.net |
Chemical Reactivity and Transformation Studies of Methyl 3 Thien 2 Yl Acrylate
Reactions at the Acrylate (B77674) Moiety
The acrylate portion of the molecule is characterized by an electron-deficient carbon-carbon double bond, due to the electron-withdrawing effect of the adjacent ester group, and a hydrolyzable ester function.
The electron-deficient nature of the double bond in the acrylate system makes it highly susceptible to nucleophilic attack, particularly via Michael-type additions. researchgate.net This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system. researchgate.net A variety of nucleophiles can be employed, leading to a diverse range of derivatives. For instance, the Baylis-Hillman reaction, a base-catalyzed coupling of an aldehyde and an activated alkene, can be utilized to introduce functionalized side chains. researchgate.net Research has demonstrated the synthesis of various derivatives through the addition of heterocyclic thiols to the acrylate double bond, expanding the molecular complexity. researchgate.net
Nucleophilic addition reactions are frequently used in polymer chemistry for the synthesis of materials like poly(methyl methacrylate). numberanalytics.com In the context of methyl 3-(thien-2-yl)acrylate, these additions provide a pathway to novel compounds with potential biological activity. researchgate.net
| Reactant/Reaction Type | Nucleophile/Reagent | Product Description | Reference |
|---|---|---|---|
| Baylis-Hillman Reaction | Various Aldehydes | α-Hydroxyalkylated acrylate derivatives | researchgate.net |
| Michael Addition | Thiol-containing heterocycles (e.g., 1H-1,2,4-triazole-3-thiol) | Methyl (2E)-3-(2-thienyl)-2-[(heterocyclylthio)methyl] acrylates | researchgate.net |
| Michael Addition | Phosphine-catalyzed addition of imino esters | Glutamate derivatives | mdpi.com |
The methyl ester group of the acrylate moiety can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(thien-2-yl)acrylic acid. This transformation is typically carried out under basic conditions (saponification) followed by acidic workup. semanticscholar.orgmdpi.com Acrylate and methacrylate (B99206) esters are generally more readily hydrolyzed under basic conditions than acidic ones. mdpi.com The rate of hydrolysis can be influenced by factors such as the structure of the ester's alkyl group.
Transesterification, the conversion of one ester to another, is also a key reaction. For example, this compound can be converted to ethyl 3-(thien-2-yl)acrylate by reaction with ethanol (B145695) in the presence of a suitable catalyst. semanticscholar.orggoogle.com This reaction is often driven to completion by removing the lower-boiling alcohol (methanol) as it is formed. google.com
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) | (E)-3-(2-Thienyl)acrylic acid | semanticscholar.org |
| Transesterification | Ethanol, Acid or Base Catalyst | Ethyl (E)-3-(2-thienyl)acrylate | semanticscholar.org |
Electrophilic and Nucleophilic Additions across the Double Bond
Reactivity at the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system that readily participates in various substitution reactions. chim.it Its reactivity can be influenced by the nature of its substituents.
Significant progress has been made in the regioselective functionalization of the thiophene ring in this compound. One notable method involves the use of samarium diiodide (SmI₂), which promotes the reaction of the thiophene ring with various electrophiles, such as aldehydes and ketones. nih.govacs.org This reaction exhibits excellent regioselectivity, with the incoming electrophile exclusively attacking the C-5 position of the thiophene ring. acs.org This methodology allows this compound to serve as a synthetic equivalent for a heptanoate-7-anion, providing a route to long-chain esters with functional groups at remote positions after a subsequent reductive desulfurization step using Raney nickel. nih.govacs.orgresearchgate.net
| Electrophile | Reagents | Product Type (before desulfurization) | Reference |
|---|---|---|---|
| Aldehydes (e.g., Undecanal) | SmI₂, HMPA, THF | Methyl 8-hydroxyalkanoates (after protonation and desulfurization) | acs.org |
| Ketones | SmI₂, HMPA, THF | Long-chain esters with a tertiary alcohol | nih.govacs.org |
| Conjugated Esters | SmI₂, HMPA, THF | Long-chain esters with a remote carboxyl group | nih.govacs.org |
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like thiophene. scribd.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C-2 or C-5 positions. chim.it
In this compound, the acrylate substituent is an electron-withdrawing group. Such groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. libretexts.org For the 2-substituted thiophene ring, this deactivating effect would make traditional EAS reactions more difficult and would likely direct substitution towards the C-4 or C-5 positions. While classic EAS reactions like nitration or halogenation on this specific substrate are not extensively detailed in the provided literature, the principles suggest that forcing conditions would be required, with regioselectivity being a key challenge. libretexts.orgminia.edu.eg The SmI₂-promoted functionalization at C-5 represents a modern alternative to achieve regioselective substitution that overcomes the deactivating nature of the acrylate group for certain classes of electrophiles. acs.org
Regioselective Functionalization of the Thiophene Nucleus
Cyclization Reactions Leading to Fused Heterocycles
The dual functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve transformations at both the acrylate and thiophene moieties to construct new rings. For example, derivatives of this compound can undergo intramolecular cyclization or participate in multi-component reactions to form complex polycyclic structures. researchgate.netnih.gov
One strategy involves converting the acrylic acid derivative (obtained from hydrolysis) into an isocyanate via a Curtius rearrangement. This intermediate can then undergo a microwave-assisted thermal electrocyclization to yield fused 2-pyridone ring systems, such as thieno[2,3-b]pyridones. semanticscholar.org Other research has shown that related thienoyl acrylates can react with binucleophiles like 3-aminopyrazole (B16455) or 3-amino-1,2,4-triazole to generate fused pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines, respectively. researchgate.net These reactions highlight the versatility of the thienyl acrylate scaffold in building diverse heterocyclic libraries. nih.gov
| Starting Material Derivative | Key Reaction/Reagents | Fused Heterocyclic Product | Reference |
|---|---|---|---|
| (E)-3-(2-Thienyl)acrylic acid | Curtius Rearrangement, Microwave-assisted Electrocyclization | Thieno[2,3-b]pyridone | semanticscholar.org |
| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Aminopyrazole | (Thienyl)pyrazolo[1,5-α]pyrimidine | researchgate.net |
| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Amino-1,2,4-triazole | (Thienyl)triazolo[1,5-α]pyrimidine | researchgate.net |
| Thiophene-2-carbaldehyde (B41791) (precursor) | One-pot reaction with α-tetralone and 2-aminobenzothiazole | Benzo[h]benzothiazolo[2,3-b]quinazoline | nih.gov |
Formation of Thienopyridines and Related Scaffolds
This compound and its derivatives are key precursors in the synthesis of thienopyridines, a class of compounds with significant biological activities. One common strategy involves the intramolecular cyclization of appropriately substituted acrylate derivatives. For instance, 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters have been synthesized through the intramolecular cyclization of the corresponding 3-N-arylamino-2-(2,5-dichloro-3-thenoyl) acrylates. researchgate.net These precursors are accessible from methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl) acrylate. researchgate.net Similarly, 7-alkyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters were prepared by the cyclization of 3-N-alkylamino-2-(2,5-dichloro-3-thienoyl)acrylates. researchgate.net
Another approach to thienopyridine scaffolds is through a one-pot synthesis from (E)-3-(thiophen-2-yl)acrylic acid via a Curtius rearrangement, which leads to the formation of thieno[3,2-c]pyridin-4-one. semanticscholar.org Furthermore, the synthesis of thieno[2,3-b]pyridinones has been achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization, demonstrating the utility of related thiophene-containing starting materials in constructing these fused heterocyclic systems. nih.gov
The following table summarizes the synthesis of various thienopyridine derivatives.
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-N-Arylamino-2-(2,5-dichloro-3-thenoyl) acrylates | Intramolecular cyclization | 7-Aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters | researchgate.net |
| 3-N-Alkylamino-2-(2,5-dichloro-3-thienoyl)acrylates | Cyclization | 7-Alkyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters | researchgate.net |
| (E)-3-(Thiophen-2-yl)acrylic acid | Curtius rearrangement | Thieno[3,2-c]pyridin-4-one | semanticscholar.org |
| Aminothiophene carboxylic acid methyl esters | Phenylacetylation, cyclization | Thieno[2,3-b]pyridinones | nih.gov |
Synthesis of Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine Derivatives
The reactivity of acrylate derivatives containing a thiophene moiety has been exploited in the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]thieno[2,3-e]pyrimidines. The interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-aminopyrazole results in the formation of a pyrazolo[1,5-α]pyrimidine derivative. researchgate.net This transformation involves the selective and consecutive displacement of the 3-ethoxy and methoxy (B1213986) groups of the acrylate by the amino groups of the 3-aminopyrazole. researchgate.net
The synthesis of various substituted pyrazolo[1,5-a]pyrimidines often starts from 5-aminopyrazole precursors which are then reacted with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov For example, the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or its corresponding ethyl carboxylate with enaminones in refluxing glacial acetic acid yields 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com While not directly starting from this compound, these syntheses highlight the general strategies for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be adapted to thieno-fused analogues.
A more direct route involves the reaction of 3-amino-4,6-disubstituted-thieno[2,3-b]pyridines, which after diazotization and coupling, can be cyclized with 1,3-diketones to yield 3-(2-methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-yl)azo-4,6-disubstituted-thieno[2,3-b]pyridines. researchgate.net
Triazolo[1,5-α]pyrimidine Formation
Similar to the synthesis of pyrazolo[1,5-a]pyrimidines, this compound derivatives are valuable in constructing triazolo[1,5-α]pyrimidines. The reaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-amino-1,2,4-triazole leads to the formation of a triazolo[1,5-α]pyrimidine. researchgate.net The mechanism involves the selective displacement of the 3-ethoxy group by the ring nitrogen of the aminotriazole, followed by a cyclocondensation involving the keto group of the acrylate and the exocyclic amino group of the triazole. researchgate.net
General synthetic routes to researchgate.netsemanticscholar.orgmdpi.comtriazolo[1,5-a]pyrimidines often involve the annulation of a pyrimidine (B1678525) ring onto a triazole ring or vice versa. researchgate.net For example, condensation of 5-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds is a common method. researchgate.net These established methods provide a framework for the synthesis of thieno-fused analogues.
The following table details the formation of triazolo[1,5-α]pyrimidine derivatives.
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Amino-1,2,4-triazole | Methyl 5-(2,5-dichlorothiophen-3-yl)- researchgate.netsemanticscholar.orgmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylate | researchgate.net |
Intramolecular Cyclization Processes
Intramolecular cyclization is a powerful strategy for synthesizing fused heterocyclic systems from linear precursors derived from this compound. As previously mentioned, the cyclization of 3-N-arylamino- and 3-N-alkylamino-2-(2,5-dichloro-3-thenoyl)acrylates are key steps in the formation of thieno[2,3-b]pyridines. researchgate.net
The synthesis of thieno[2,3-b]pyridinones through the cyclization of phenylacetylated aminothiophene carboxylic acid methyl esters further illustrates this principle. nih.gov Additionally, the synthesis of thienopyrimidines can be achieved through the reaction of 2-aminothiophene-3-carboxylic acid derivatives with bismethylthiomethylene compounds, which can lead to cyclized products under appropriate conditions. researchgate.net These examples underscore the importance of intramolecular cyclization in transforming thiophene-containing acrylates and related compounds into valuable heterocyclic structures.
Polymerization Potential and Mechanisms
This compound, as an acrylate monomer, possesses the potential to undergo polymerization, offering a pathway to novel polymers with thiophene moieties in their structure. The presence of the thiophene ring can impart unique electronic and optical properties to the resulting polymers.
Free-Radical Polymerization of Acrylate Monomers
Free-radical polymerization is a common and versatile method for polymerizing acrylate monomers. asianpubs.orgripublication.com This process is typically initiated by a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or potassium peroxydisulfate. asianpubs.orgripublication.com The polymerization of methyl methacrylate, a structurally similar monomer, has been extensively studied using various initiators and chain transfer agents. asianpubs.org The kinetics of free-radical polymerization of acrylates can be influenced by factors such as the concentration of the monomer, initiator, and any chain transfer agents present. asianpubs.org While specific studies on the free-radical polymerization of this compound are not detailed in the provided results, the general principles of acrylate polymerization are well-established and would be applicable.
Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, dispersity, and architecture. nih.gov Both RAFT and ATRP are effective for the polymerization of acrylate monomers. nih.govresearchgate.net
ATRP of acrylates is typically mediated by a transition metal complex, often copper-based, and an alkyl halide initiator. researchgate.net This method allows for the synthesis of well-defined polymers. RAFT polymerization, on the other hand, utilizes a chain transfer agent (RAFT agent) to control the polymerization. nih.govresearchgate.net This technique is known for its tolerance to a wide range of functional groups and reaction conditions. The application of these controlled polymerization methods to this compound would enable the synthesis of well-defined polymers with thiophene functionalities, which could have applications in various fields of materials science.
The following table compares key features of ATRP and RAFT polymerization for acrylate monomers.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Reference |
| Control Mechanism | Reversible activation/deactivation of dormant species by a transition metal catalyst. | Reversible chain transfer between active and dormant polymer chains mediated by a RAFT agent. | nih.govresearchgate.net |
| Key Components | Monomer, initiator (alkyl halide), transition metal catalyst (e.g., Cu(I) complex), ligand. | Monomer, initiator (radical source), RAFT agent (dithioester, trithiocarbonate, etc.). | |
| Advantages for Acrylates | Well-controlled polymerization, predictable molecular weights, low dispersity. | Good control over polymerization, tolerance to various functional groups and reaction conditions. | nih.gov |
Impact of Thienyl Moiety on Polymerization Kinetics and Polymer Properties
The incorporation of a thienyl moiety into the structure of an acrylate monomer, as seen in this compound, is anticipated to have a significant impact on both the kinetics of its polymerization and the resultant polymer's properties. The thienyl group, a five-membered aromatic heterocycle containing a sulfur atom, introduces unique electronic and steric characteristics that differentiate it from simple alkyl or aryl substituents. These characteristics can influence the reactivity of the vinyl group, the stability of the propagating radical, and the ultimate physical, thermal, and optical properties of the poly(this compound) chain.
Influence on Polymerization Kinetics
The kinetics of free-radical polymerization are governed by the rates of initiation, propagation, termination, and chain transfer. The thienyl group in this compound can affect these rates through a combination of electronic and steric effects.
Electronic Effects: The thiophene ring is an electron-rich aromatic system. This electron-donating nature can influence the reactivity of the adjacent acrylate double bond. The electron-donating effect of the 2-thienyl group can reduce the electrophilicity of the monomer, which may alter its reactivity towards initiating radicals and the propagating polymer chain. rsc.org In studies of related heterocyclic monomers, the electronic nature of the substituent has been shown to be a critical factor in determining polymerization behavior. uliege.be For instance, in the polymerization of other functional acrylates, the presence of heteroatoms in the side chain has been demonstrated to alter the propagation rate coefficient. rsc.org The delocalization of the radical on the propagating chain end can be influenced by the thienyl group, potentially stabilizing the radical and affecting the propagation rate constant.
Steric Effects: The bulkiness of the thienyl group can also play a crucial role in the polymerization kinetics. Steric hindrance can affect the approach of the monomer to the growing polymer chain, potentially lowering the rate of propagation. mdpi.com The orientation of the thienyl group relative to the polymer backbone can lead to specific chain conformations that may either facilitate or hinder further monomer addition. This is a well-documented phenomenon in the polymerization of monomers with bulky side groups. mdpi.com
While specific kinetic data for the polymerization of this compound is not extensively reported, studies on analogous systems provide valuable insights. For instance, the polymerization of other acrylate monomers with heterocyclic side groups has been investigated, revealing a complex interplay between electronic and steric factors. uliege.beresearchgate.net The polymerization of 2-(3-thienyl)ethyl acrylate has been successfully achieved electrochemically, indicating the viability of forming polymers from such monomers. electrochemsci.org
Interactive Data Table: Comparison of Polymerization Characteristics of Related Acrylate Monomers
| Monomer | Polymerization Method | Initiator/Catalyst | Key Kinetic Observations | Reference |
| Methyl Methacrylate | Free Radical | AIBN | Well-studied kinetics, serves as a baseline. | researchgate.net |
| 2-Hydroxyethyl Acrylate | Free Radical | Various | Polymerization kinetics are influenced by hydrogen bonding. | mdpi.com |
| 2-(3-Thienyl)ethyl acrylate | Electrochemical | - | Successful polymer film formation. | electrochemsci.org |
| Acrylate with Thiol side chain | Photopolymerization | Eosin Y | Kinetics are dependent on light intensity and pH. nih.gov | nih.gov |
Influence on Polymer Properties
The properties of poly(this compound) are expected to be significantly different from those of conventional polyacrylates like poly(methyl acrylate) due to the presence of the thienyl side groups. These properties include thermal stability, optical behavior, and solubility.
Thermal Properties: The incorporation of aromatic heterocyclic units like thiophene into a polymer backbone or as side chains generally enhances thermal stability. mdpi.comvnu.edu.vn The rigid structure of the thiophene ring can increase the glass transition temperature (Tg) of the polymer compared to its aliphatic counterparts. Thermogravimetric analysis (TGA) of polymers containing thiophene moieties often shows higher decomposition temperatures. For example, polyacrylate functionalized polythiophene films have demonstrated high thermal stability. researchgate.net In a study of a related polymer, 2-(3-thienyl)ethyl acrylate, the resulting polymer exhibited a prominent weight loss step between 650 K and 800 K, attributed to the decomposition of the polymer backbone. electrochemsci.org
Optical Properties: Thiophene-containing polymers are well-known for their interesting optical and electronic properties, arising from the π-conjugated system of the thiophene ring. numberanalytics.com Poly(this compound) is expected to exhibit distinct UV-Vis absorption and fluorescence characteristics. The thienyl groups can lead to polymers with tunable optical properties. researchgate.net For instance, polyacrylate functionalized polythiophene films have been shown to be good blue-light emitters. researchgate.net The introduction of a thienyl group can also impact the refractive index of the polymer. The band gap of polymers derived from thiophene-containing monomers can also be tailored; for example, the polymer from 2-(3-thienyl)ethyl acrylate was found to have a band gap of 2.21 eV. electrochemsci.org
Solubility and Morphology: The presence of the thienyl group will also affect the solubility of the polymer. The polarity and size of the thiophene ring will influence the polymer's interaction with different solvents. The morphology of the resulting polymer, whether amorphous or semi-crystalline, will also be impacted by the regular incorporation of the thienyl side groups, which can influence chain packing and intermolecular interactions.
Interactive Data Table: Comparison of Properties of Thiophene-Containing Polymers
| Polymer | Monomer Unit | Key Properties | Reference |
| Poly(2-(3-thienyl)ethyl acrylate) | 2-(3-Thienyl)ethyl acrylate | Good electrochemical stability, electrochromic behavior, band gap of 2.21 eV. electrochemsci.org | electrochemsci.org |
| Polyacrylate functionalized polythiophene | Thiophene with acrylate functionality | Excellent electrochemical behavior, blue-light emitter, high thermal stability. researchgate.net | researchgate.net |
| Polythiophene | Thiophene | High conductivity, electrochromism, and luminescence. numberanalytics.com | numberanalytics.com |
| Copolymers with Benzodithiophene | Thiophene and Benzodithiophene | Excellent thermal stability (decomposition > 380 °C). mdpi.com | mdpi.com |
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectra provide information on the number of different types of protons and their neighboring protons. In the case of derivatives of METHYL 3-(THIEN-2-YL)ACRYLATE, the protons on the thiophene (B33073) ring, the acrylate (B77674) double bond, and the methyl ester group exhibit characteristic chemical shifts (δ) and coupling constants (J). For instance, in a study of related compounds, the vinylic protons typically appear as doublets, with coupling constants indicative of their trans or cis configuration. scielo.br The protons of the thiophene ring often show a complex splitting pattern due to mutual coupling.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group in this compound derivatives is typically observed at a downfield chemical shift (around 166-167 ppm). researchgate.net The carbons of the thiophene ring and the acrylate double bond also have characteristic chemical shift ranges.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to assign protons within a spin system, while HSQC spectra correlate directly bonded proton and carbon atoms. These advanced experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is compiled from various sources and represents typical values for derivatives of the title compound.)
| Assignment | ¹H NMR (Typical δ, Multiplicity, J) | ¹³C NMR (Typical δ) |
| Methyl Protons (-OCH₃) | 3.74 (s) | 52.77 |
| Vinylic Proton (α to C=O) | 6.42 (d, J=15.0) | 118.3 |
| Vinylic Proton (β to C=O) | 7.65 (d, J=15.0) | 145.0 |
| Thiophene Protons | 7.0-7.9 (m) | 128.0 - 138.0 |
| Carbonyl Carbon (C=O) | - | 167.5 |
This table is interactive. You can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scienceworldjournal.org The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. A strong absorption peak is typically observed in the region of 1706-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester group. researchgate.netspectroscopyonline.com The C=C stretching vibration of the acrylate double bond usually appears around 1614-1637 cm⁻¹. researchgate.netmdpi.com The presence of the thiophene ring is confirmed by C-H and C-S stretching and bending vibrations, although these can sometimes overlap with other signals. metu.edu.tr
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1706 - 1730 researchgate.netspectroscopyonline.com |
| Alkene C=C | Stretch | 1614 - 1637 researchgate.netmdpi.com |
| C-O | Stretch | 1207 - 1251 researchgate.net |
| Thiophene C-H | Stretch | ~3100 |
| Thiophene Ring | Vibrations | Variable |
This table is interactive. You can sort and filter the data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. lcms.cz
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular formula. mdpi.comrsc.org The fragmentation of the molecular ion can provide clues about the compound's structure. Common fragmentation pathways for esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. up.ac.za The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
The extended conjugation in this compound, involving the thiophene ring, the acrylate double bond, and the carbonyl group, gives rise to strong UV absorption. The π → π* transitions are typically observed in the UV region. The position of the λ_max can be influenced by the solvent and the presence of substituents on the thiophene ring or the acrylate moiety. up.ac.za
Advanced X-ray Diffraction Studies for Solid-State Structure
Biological Activities and Mechanistic Investigations of Methyl 3 Thien 2 Yl Acrylate Derivatives
Antimicrobial Efficacy and Spectrum of Activity
The search for novel antimicrobial agents is driven by the global challenge of resistance to existing drugs. Thiophene-containing compounds, including derivatives of Methyl 3-(thien-2-yl)acrylate, have emerged as a promising area of research due to their diverse pharmacological activities. researchgate.net
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Studies on novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate (B77674) derivatives have revealed a selective spectrum of activity. A series of these compounds demonstrated efficacy exclusively against Gram-positive bacteria, with no activity observed against the tested Gram-negative strains. researchgate.net One of the most potent compounds in this series, designated as compound 22, exhibited significant inhibitory action against several Gram-positive pathogens. researchgate.netresearchgate.net Its activity was most pronounced against Bacillus subtilis, and it also showed notable efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Other related structures, such as thieno[2,3-d]pyrimidinediones, have also shown potent activity against a range of Gram-positive bacteria, although their efficacy against Gram-negative strains was weak. nih.gov Conversely, certain pyrazole (B372694) derivatives incorporating a thiophene-3-carboxylate structure have demonstrated excellent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens. acs.org
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 22 against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Bacillus subtilis ATCC 6633 | Gram-Positive | 4 researchgate.net |
| S. aureus ATCC 43300 (MRSA) | Gram-Positive | 4 researchgate.net |
| S. aureus ATCC 25923 (MSSA) | Gram-Positive | 8 researchgate.net |
Data sourced from a study on methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives. researchgate.net
Antifungal Activity
The antifungal potential of this compound derivatives appears to be highly dependent on the specific structural modifications. In one study, a series of eighteen methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives were synthesized and evaluated, but none of the compounds exhibited any antifungal activity. researchgate.net
However, other thiophene-containing heterocyclic systems have shown more promising results. For instance, certain pyrazole-thiophene derivatives displayed significant activity against Candida albicans isolates. acs.org Another study found that a specific pyrazole-thiophene derivative was more potent than the standard drug Amphotericin B against Geotricum candidum and demonstrated comparable activity against Syncephalastrum racemosum. nih.gov Furthermore, novel indole (B1671886) derivatives with structural similarities have demonstrated good to excellent antifungal activity against various fungal strains. mdpi.com
Activity Against Multidrug-Resistant Pathogens
A critical area of evaluation for new antimicrobial candidates is their effectiveness against multidrug-resistant (MDR) organisms. Derivatives of this compound have shown promise in this regard. Specifically, compound 22, a methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivative, was found to be active against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. researchgate.net
Broader investigations into thiophene-related structures have reinforced this potential. Thieno[2,3-d]pyrimidinediones have shown potent activity against a panel of resistant Gram-positive bacteria, including MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been developed that target MDR bacterial and fungal pathogens, showing activity against MRSA, VRE, and carbapenemase-producing Gram-negative bacteria. nih.gov Some pyrazole-thiophene derivatives have also been noted for their activity against MDR pathogens and their ability to work synergistically with conventional antibiotics like Ciprofloxacin. acs.org
Mechanism of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
Research into the mechanism of action for these compounds points primarily towards enzyme inhibition rather than membrane disruption. One proposed mechanism for 3-(thien-2-yl)acrylic acid derivatives involves the inhibition of Sortase A (SrtA), a virulence factor enzyme found in Gram-positive bacteria that is crucial for pathogenesis. nih.gov
Other thiophene-containing derivatives have been found to target different essential bacterial enzymes. Studies have identified certain pyrazole-thiophene compounds as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two well-established antibacterial targets. acs.org Other potential mechanisms elucidated through docking studies for related heterocyclic systems include the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD) and E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.comnuph.edu.ua For antifungal action, the proposed mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis. mdpi.com
Anticancer Potential and Cytotoxicity Studies
The structural scaffold of this compound is also being explored for its potential in cancer therapy. The acrylate group is a component of various compounds designed as anticancer agents, and its combination with a thiophene (B33073) ring offers a platform for developing novel cytotoxic molecules. nih.gov
In Vitro Efficacy against Cancer Cell Lines
The anticancer potential of this compound derivatives has been assessed against various human cancer cell lines. In one study, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the core compound, were evaluated for their effect on triple-negative breast cancer (TNBC) cell lines. mdpi.com The results indicated that several of these compounds could inhibit cell growth, with one derivative, compound 2e, showing a half-maximal growth inhibitory concentration (GI₅₀) of 13 μM against the MDA-MB-231 cell line. mdpi.com Notably, these compounds had minimal impact on non-tumorigenic breast epithelial cells, suggesting a degree of selectivity for cancer cells. mdpi.com
The methyl acrylate moiety itself has been shown to contribute to cytotoxicity in other molecular contexts. For example, adding a methyl acrylate group to an imidazolidinone scaffold conferred cytotoxic activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. nih.gov Similarly, a methyl acrylate compound designed as a combretastatin (B1194345) analogue demonstrated potent activity against the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 4.06 μM. nih.gov However, not all acrylate derivatives are cytotoxic; a study of certain 3-isoxazoline substituted phthalazine-methoxyacrylate compounds found no significant cytotoxicity against Calu-6 lung cancer cells. scielo.br
Table 2: In Vitro Anticancer Activity of Selected Thiophene and Acrylate Derivatives
| Compound | Cell Line | Assay | Activity Metric | Result |
|---|---|---|---|---|
| Compound 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative) | MDA-MB-231 (Breast) | SRB | GI₅₀ | 13 µM mdpi.com |
| Compound 5e (methyl acrylate combretastatin analogue) | MDA-MB-231 (Breast) | MTT | IC₅₀ | 4.06 µM nih.gov |
| Compound 4 (imidazolidinone-methyl acrylate derivative) | HepG-2 (Liver) | MTT | IC₅₀ | 328.49 µg/mL nih.gov |
This table presents data from various studies on related derivatives to illustrate the anticancer potential of the chemical scaffolds.
Apoptotic Capacity and Cellular Mechanisms
Certain derivatives of this compound have been investigated for their ability to induce apoptosis, a form of programmed cell death, in cancer cells.
One study synthesized a series of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates and evaluated their growth inhibitory effects on human tumor cell lines. nih.gov The ortho-aminophenyl derivative, in particular, was found to induce apoptosis in the NCI-H460 cell line. nih.gov This suggests that specific structural modifications to the thieno[3,2-b]pyridine (B153574) core can impart pro-apoptotic properties. Further research into the cellular mechanisms revealed that these compounds can alter the normal cell cycle distribution, leading to cell death. nih.gov
Another study focused on 2-(aroylamino)cinnamamide derivatives, which incorporate a thien-2-yl group. The most promising compound, [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide], demonstrated cytotoxic effects against colon cancer cells with IC50 values of 0.89 µM (Caco-2), 2.85 µM (HCT-116), and 1.65 µM (HT-29). preprints.org Cellular studies indicated that the cytotoxic activity is at least partially due to the induction of apoptosis resulting from oxidative stress. preprints.org
In a separate investigation, new 3-cyano-2-substituted pyridines were synthesized and evaluated for their anti-cancer activities. One benzohydrazide (B10538) derivative demonstrated significant growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM and was shown to induce apoptotic morphological changes. mdpi.com This compound was found to upregulate the expression of p53 and Bax, and down-regulate Bcl-2, indicating activation of the intrinsic mitochondrial apoptotic pathway. mdpi.com
Enzyme Inhibition Studies
The inhibitory effects of this compound derivatives on specific enzymes have been a key area of investigation, particularly concerning α-glucosidase and β-glucuronidase.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of thiophene-containing compounds as α-glucosidase inhibitors.
A series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.comresearchgate.netsemanticscholar.org Compounds 5a and 5b were identified as potent inhibitors with IC50 values of 22.0 ± 0.3 μM and 58.4 ± 1.2 μM, respectively, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 841 ± 1.7 μM). mdpi.comresearchgate.netsemanticscholar.org
In another study, a series of 1,3,4-thiadiazole (B1197879) derivatives based on 3-aminopyridones containing a thiophen-2-yl moiety were synthesized. nih.govnih.gov These compounds showed significant inhibitory activity against α-glucosidase, with some derivatives exhibiting up to 95.0% inhibition, which was 1.9 times higher than that of acarbose. nih.govnih.gov One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, had an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govnih.gov
Chalcone derivatives, which can be structurally related to this compound, have also been widely studied for their α-glucosidase inhibitory potential. nih.govfrontiersin.org Studies have shown that synthetic chalcones can have IC50 values ranging from 15 ± 0.14 to 385 ± 5.60 μM against α-glucosidase. frontiersin.org
Table 1: α-Glucosidase Inhibition by Thiophene Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Compound 5a | 22.0 ± 0.3 | mdpi.comresearchgate.netsemanticscholar.org |
| Compound 5b | 58.4 ± 1.2 | mdpi.comresearchgate.netsemanticscholar.org |
| Acarbose (Standard) | 841 ± 1.7 | mdpi.comresearchgate.netsemanticscholar.org |
| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3660 | nih.govnih.gov |
| Acarbose (Standard) | 13880 | nih.govnih.gov |
β-Glucuronidase Inhibition
β-Glucuronidase is an enzyme that has been implicated in the adverse side effects of certain drugs, particularly the anticancer agent irinotecan. nih.gov Inhibition of bacterial β-glucuronidase in the gut is a strategy to mitigate this toxicity.
In a study of thieno[2,3-b]thiophene derivatives, several compounds demonstrated potent inhibition of β-glucuronidase. mdpi.comresearchgate.netsemanticscholar.org Notably, compound 4b was the most potent inhibitor with an IC50 value of 1.3 ± 0.172 μM. nih.gov Compounds 2b , 5a , and 5b also showed strong inhibitory activity with IC50 values of 1.3 ± 0.2 μM, 2.3 ± 0.4 μM, and 8.7 ± 0.1 μM, respectively. mdpi.comresearchgate.netsemanticscholar.org These values are significantly lower than that of the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 2.5 μM). mdpi.comresearchgate.netsemanticscholar.org
The structural features of these thiophene derivatives, including the presence of specific substituents, appear to be crucial for their potent inhibitory activity against β-glucuronidase. plos.orggoogle.com
Table 2: β-Glucuronidase Inhibition by Thieno[2,3-b]thiophene Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Compound 2b | 1.3 ± 0.2 | mdpi.comresearchgate.net |
| Compound 4b | 1.3 ± 0.172 | nih.gov |
| Compound 5a | 2.3 ± 0.4 | mdpi.comresearchgate.netsemanticscholar.org |
| Compound 5b | 8.7 ± 0.1 | mdpi.comresearchgate.netsemanticscholar.org |
| D-Saccharic acid 1,4-lactone (Standard) | 45.8 ± 2.5 | mdpi.comresearchgate.netsemanticscholar.org |
Other Pharmacological Activities
Beyond apoptosis induction and enzyme inhibition, derivatives of this compound have shown promise in other pharmacological areas.
Antithrombotic Activity
Thiophene derivatives have been investigated for their potential to prevent the formation of blood clots. nih.govrsc.orggoogle.com A study involving the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives revealed that some of these compounds exhibit antithrombotic activity. researchgate.net Specifically, compound 3i showed a potent clot lysis of 31.5%. researchgate.net While the exact mechanism is still under investigation, these findings suggest that the thiophene scaffold could be a valuable template for the development of new antithrombotic agents. nih.govrsc.orggoogle.comresearchgate.net
Human 5-HT5A Receptor Binding Inhibition
The human 5-HT5A receptor, a subtype of the serotonin (B10506) receptor, is a target for the development of drugs for various neurological and psychiatric disorders. nih.govnih.govwikipedia.org Thiophene-fused heterocyclic systems, such as thieno[3,2-b]indoles, have shown the ability to inhibit binding to the human 5-HT5A receptor. rsc.orgnih.gov This activity highlights the potential of thiophene-containing compounds to modulate serotonergic neurotransmission and offers a new avenue for the design of ligands with therapeutic potential for conditions like anxiety, sleep disorders, and pain. nih.gov The development of selective 5-HT5A receptor ligands has been challenging, making the discovery of novel scaffolds like thiophene derivatives particularly significant. nih.govnih.gov
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new and effective antituberculosis agents. In this context, derivatives of this compound have been investigated as a potential scaffold for the development of novel therapeutics.
Research into thiophene-containing compounds has revealed their potential as antitubercular agents. researchgate.net A series of novel 2-methyl-3-methyl/ethyl acrylates derived from Baylis–Hillman adducts of thiophene were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the agar (B569324) microdilution method. researchgate.net The minimum inhibitory concentration (MIC) was determined for these compounds, with some exhibiting noteworthy activity.
One particular derivative, compound 3l from a synthesized series, demonstrated significant antitubercular activity, with a minimum inhibitory concentration (MIC) that was nearly equivalent to the standard drug Isoniazid (INH). researchgate.net Other compounds in the series showed a range of activity from low to moderate against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net
In a related study, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their antitubercular properties. nih.gov Several of these compounds inhibited the growth of Mycobacterium tuberculosis (Mtb) with MIC values ranging from 1.9 to 7.7 μM and demonstrated low toxicity against VERO cells. nih.gov Four of these compounds were also tested against clinical strains of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), where they showed moderate activity. nih.gov Molecular docking studies suggested that these thiophene derivatives may act by inhibiting the mtFabH enzyme, a key component in the mycobacterial fatty acid synthesis pathway. nih.gov
Another study on acylhydrazonyl derivatives of thiophene also reported on their anti-tubercular activity. medjchem.com While not direct derivatives of this compound, these compounds share the thiophene core and provide further evidence for the potential of this heterocyclic ring in antitubercular drug design. medjchem.com
The table below summarizes the antitubercular activity of selected thiophene derivatives.
| Compound ID | Derivative Class | Test Strain | MIC | Reference |
| 3l | Thiophene containing 2-methyl-3-methyl/ethyl acrylate | M. tuberculosis H37Rv | Comparable to Isoniazid | researchgate.net |
| 10d | 2-acylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |
| 15 | 2-acylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |
| 12h | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |
| 12k | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |
These findings underscore the potential of the thiophene scaffold, and specifically derivatives of this compound, as a promising starting point for the development of new antituberculosis drugs. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the identification of more potent and selective inhibitors of Mycobacterium tuberculosis.
Applications of Methyl 3 Thien 2 Yl Acrylate and Its Polymeric Forms in Advanced Materials
Development of Organic Electronic Materials
The presence of the thiophene (B33073) moiety, a well-known building block in organic electronics, positions Methyl 3-(thien-2-yl)acrylate as a key monomer for creating new semiconducting and optically active polymers. Thiophene-fused heterocyclic systems are recognized as important π-extended electron-rich structures that can be used to design molecules for electronic applications. semanticscholar.org
The potential for this compound in photosensitive and photovoltaic devices is significant, primarily due to the established role of thiophene-based polymers in this field. Thiophene derivatives are integral to the development of organic phototransistors and solar cells because of their favorable electronic and optical properties. semanticscholar.orgresearchgate.net For instance, polymers incorporating thienylenevinylene-thiophene units have been synthesized for photovoltaic applications, demonstrating how modifications of the thiophene backbone can tune material performance. mdpi.com
Research into flexible organic phototransistors has utilized polymers with complex thiophene-containing structures, such as poly[2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno[3,2-b]thiophene)] (DPP-DTT), to create highly sensitive near-infrared (NIR) detectors. researchgate.net The incorporation of such polymers into devices highlights the strategy of using specific chemical moieties to induce desired effects, like charge trapping at interfaces, which enhances photosensitivity. researchgate.net While direct application of poly(this compound) is an area for further research, its structure suggests it could serve as a valuable component in creating photosensitive layers or as a copolymerizing agent to modulate the properties of established photovoltaic polymers. semanticscholar.orgmdpi.com
Organic materials with significant third-order non-linear optical (NLO) responses are crucial for applications in optical computing, data storage, and telecommunications. researchgate.netmdpi.com The NLO properties of organic molecules often arise from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. nih.gov The structure of this compound, with the electron-donating thiophene ring connected to the electron-withdrawing acrylate (B77674) group, fits this D-π-A model.
Theoretical studies on closely related derivatives have provided strong evidence for the NLO potential of this structural class. A computational analysis was performed on derivatives of methyl (E)-2-cyano-3-(5-(pyren-1-yl)thiophen-2-yl)-3-acrylate (MCPTR), which features the same thiophene-acrylate core. researchgate.net The study calculated key NLO parameters, including linear polarizability (⟨α⟩) and first hyperpolarizability (βtot), which are indicators of NLO activity. The results demonstrated that structural modifications to the donor and acceptor parts of the molecule could effectively tune the NLO response. researchgate.netnih.gov Another study highlighted the importance of molecular planarity in achieving high nonlinearity in acrylate derivatives. rsc.org
Calculated NLO Properties of a Thiophene-Acrylate Derivative (MCPTR)
| Parameter | Description | Significance |
|---|---|---|
| Linear Polarizability (⟨α⟩) | A measure of the molecule's ability to form an induced dipole moment in an electric field. | Indicates the overall electronic response of the molecule. |
| First Hyperpolarizability (β_total_) | The primary coefficient describing the second-order NLO response, crucial for effects like second-harmonic generation. | A higher value suggests a stronger NLO response. Theoretical studies on derivatives show this value can be tuned. researchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap often correlates with higher polarizability and enhanced NLO properties. researchgate.net |
These findings underscore the potential of polymers derived from this compound for use in NLO systems, where the inherent D-π-A structure can be leveraged to create materials with significant optical nonlinearities. researchgate.netrsc.org
Photosensitive Devices and Photovoltaic Applications
Polymeric Materials for Diverse Engineering Applications
The acrylate functional group in this compound provides a versatile handle for polymerization, enabling its incorporation into a wide range of polymeric materials. Acrylates are known for their use in creating materials with tailored mechanical, thermal, and chemical properties.
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the interplay of a sensitizing dye, a semiconductor (typically TiO₂), and an electrolyte. scientificarchives.comscispace.com The efficiency of a DSSC is highly dependent on the properties of each component. scientificarchives.com Organic dyes often feature a D-π-A structure to facilitate efficient charge transfer. frontiersin.org Thiophene-based moieties are frequently used as the π-spacer in these dyes due to their ability to promote electronic communication between the donor and acceptor groups. frontiersin.org
Theoretical studies on D-π-A dyes with a thieno[3,2-b]benzothiophene π-spacer have shown that factors like molecular coplanarity directly impact light-harvesting efficiency and intramolecular charge transfer, which are critical for cell performance. frontiersin.org
| Parameter | Description | Importance for DSSC Performance | Reference |
| Light Harvesting Efficiency (LHE) | The fraction of incident photons absorbed by the dye at a specific wavelength. | A higher LHE leads to greater photocurrent generation. | frontiersin.org |
| Electron Injection Driving Force (ΔG_inject) | The energy difference between the dye's excited state and the semiconductor's conduction band. | A sufficient driving force ensures efficient transfer of electrons from the dye to the TiO₂. | frontiersin.org |
| Dye Regeneration Driving Force (ΔG_reg_) | The energy difference between the electrolyte's redox potential and the dye's ground state. | Ensures the dye is quickly returned to its neutral state to absorb another photon. | frontiersin.org |
Beyond the dye, copolymers play a critical role in the development of quasi-solid-state electrolytes for DSSCs, which aim to improve long-term stability over liquid electrolytes. nanoge.org For instance, well-defined triblock copolymers have been used to create composite gel electrolytes that exhibit high power conversion efficiencies and enhanced stability. nanoge.orgrsc.org A copolymer derived from this compound could potentially be used in DSSCs in two ways: as a component in a polymeric dye sensitizer, leveraging the thiophene ring's electronic properties, or as part of a copolymer gel electrolyte, where the acrylate backbone provides the polymer matrix.
Polymer composites and nanocomposites are materials where a polymer matrix is enhanced by the addition of fillers, such as nanoparticles or nanotubes. nih.govmdpi.com Polyacrylates, particularly Poly(methyl methacrylate) (PMMA), are widely used as matrix materials due to their optical clarity, processability, and compatibility with various fillers. nih.gov The addition of nanofillers like titanium dioxide, alumina, or carbon nanotubes to a PMMA matrix can significantly improve mechanical properties, thermal stability, and electrical conductivity. nih.govrevmaterialeplastice.ro
For example, studies on PMMA/Al₂O₃ composites have shown clear optimization of mechanical properties, which is valuable for applications like dental materials. revmaterialeplastice.ro Similarly, composites made from copolymers of methyl methacrylate (B99206) and butyl acrylate with organophosphate-modified montmorillonite (B579905) clay showed enhanced thermal stability and UV-shielding capabilities. sid.ir The addition of just 3 wt% of the modified clay was found to be the optimum concentration for improving both thermal and mechanical properties. sid.ir
While research has focused heavily on PMMA, poly(this compound) presents an intriguing alternative for creating novel composites. A polymer of this monomer would not only provide the benefits of an acrylate matrix but would also introduce the electronic properties of the thiophene ring. This could lead to the development of multifunctional nanocomposites with tailored mechanical strength and inherent electrical conductivity or photosensitivity, suitable for advanced applications in sensors or electronic device components. nih.govmdpi.com
Dual-curing is a process that combines two distinct polymerization reactions, which can be triggered simultaneously or sequentially. mdpi.com This approach is highly valued in applications like coatings, adhesives, and 3D printing because it allows for precise control over the material's properties at different stages. mdpi.comcnrs.fr For example, an initial curing step might solidify the material for easy handling (a "green" state), while a second step fully cross-links the network to achieve the final desired mechanical and thermal properties.
Acrylate functional groups are extremely versatile in dual-curing systems because they can participate in multiple types of reactions. mdpi.com These include:
Radical Photopolymerization: A fast, chain-wise reaction initiated by UV light, commonly used for the second curing stage. mdpi.comcnrs.fr
Michael Addition: A step-wise reaction where the acrylate acts as a Michael acceptor, reacting with nucleophiles like amines (aza-Michael) or thiols (thiol-Michael). This reaction can often proceed at room temperature without a catalyst, making it ideal for the first curing stage. mdpi.com
As an acrylate monomer, this compound is inherently suitable for incorporation into dual-curing systems. It could be formulated with other monomers (e.g., methacrylates, vinyl sulfones) and reactants (e.g., amines, thiols) to create a two-stage network. mdpi.comgoogle.com For instance, a system could be designed where a Michael addition reaction occurs first, followed by a UV-initiated radical polymerization of the remaining unreacted acrylate groups. This would allow for the fabrication of complex, structured materials where the properties are developed in a controlled, stepwise manner. mdpi.comcnrs.fr
Polymer Composites and Nanomaterials
Biomedical Materials Development
The unique chemical structure of this compound, featuring a thiophene ring and an acrylate group, has garnered interest in the development of advanced biomedical materials. Its polymerizable nature allows for the creation of novel polymers with tailored properties for specific therapeutic applications.
Bone Tissue Engineering and Implants
While direct research on this compound for bone tissue engineering is not extensively documented in the provided results, the broader class of thiophene-based polymers and acrylate polymers, such as Poly(methyl methacrylate) (PMMA), are well-established in this field. Thiophene-based polymers are recognized for their potential in creating scaffolds for tissue regeneration. numberanalytics.com Their synthesis can be achieved through various methods, including chemical and electrochemical polymerization, allowing for the tailoring of their properties. numberanalytics.com
Poly(methyl methacrylate) (PMMA) is a widely used synthetic polymer in orthopedic and dental applications, often employed as a bone cement for joint replacement surgery. mdpi.com Its advantages include biocompatibility, ease of handling, and low cost. mdpi.com However, PMMA is bioinert, meaning it does not chemically bond with bone tissue. mdpi.com To enhance the bioactivity and integration of such materials, researchers are exploring composites. For instance, the induced membrane technique, also known as the Masquelet technique, utilizes a PMMA spacer to create a biological membrane that is rich in growth factors like bone morphogenetic protein-2 (BMP2) and vascular endothelial growth factor (VEGF), which are crucial for bone healing. nih.gov
The development of advanced polymer composites is a key area of research. For example, Poly(lactic-co-glycolic acid) (PLGA) and Poly-L-lactic acid (PLLA) are other polymers investigated for bone tissue engineering applications. oulu.fimdpi.com The goal is to create scaffolds that not only provide structural support but also actively promote cell growth and tissue regeneration. The functionalization of polymers through techniques like atom transfer radical polymerization (ATRP) allows for precise control over the polymer architecture, which is essential for creating materials with specific biological functions. oulu.fi
Table 1: Polymers in Bone Tissue Engineering
| Polymer | Key Properties | Common Applications | Research Findings |
| Poly(methyl methacrylate) (PMMA) | Biocompatible, easily processed, low cost. mdpi.com | Bone cement in joint replacements. mdpi.com | Bioinert, does not integrate with bone tissue. mdpi.com The induced membrane around PMMA spacers expresses osteogenic growth factors. nih.gov |
| Thiophene-based Polymers | Potential for conductivity, can be functionalized. numberanalytics.comresearchgate.net | Scaffolds for tissue regeneration. numberanalytics.com | Synthesis methods allow for tailored properties. numberanalytics.com |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, biocompatible. oulu.fi | Drug delivery, tissue engineering scaffolds. oulu.fi | Can be used to create controlled-release systems for growth factors. |
| Poly-L-lactic acid (PLLA) | Biodegradable, osteoconductive. oulu.fimdpi.com | Screws, plates, and scaffolds for bone fixation. oulu.fi | Promotes bone regeneration. |
Drug Delivery Systems (e.g., prodrug design based on acrylate linkages)
The acrylate functionality in this compound is particularly relevant for the design of drug delivery systems, specifically in the creation of polymeric prodrugs. A prodrug is an inactive form of a drug that is converted into its active form in the body through metabolic processes. globalresearchonline.netinnovareacademics.in This approach can improve a drug's solubility, stability, and therapeutic efficiency while reducing side effects. nih.gov
Acrylate-type polymers are a significant class of macromolecules used in drug delivery. nih.gov The drug is often linked to the polymer backbone via a hydrolytically labile ester bond. nih.gov The release of the drug can then be controlled by the hydrolysis of this bond, which can be influenced by factors such as the hydrophilicity of the polymer and the pH of the surrounding environment. nih.govnih.gov
For instance, research has been conducted on creating polymeric prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin (B1671933) using acrylic-type polymers. nih.govresearchgate.net In these systems, the drug is attached to a polymerizable monomer, such as a methacrylate derivative, and then copolymerized with other monomers to create a polymer with the desired release characteristics. nih.govnih.gov The release profiles often show that the drug is released more readily in alkaline conditions, which could be useful for targeted delivery in specific parts of the gastrointestinal tract. researchgate.net
The design of these polymeric prodrugs involves several key considerations:
The Linker: The chemical bond connecting the drug to the polymer must be stable enough to prevent premature release but labile enough to cleave at the target site. globalresearchonline.net
The Polymer Backbone: The properties of the polymer, such as its hydrophilicity and molecular weight, will influence the drug release rate. nih.gov
Stimuli-Responsiveness: The system can be designed to respond to specific biological triggers, such as pH or enzymes, for targeted drug release. nih.gov
Table 2: Research on Acrylate-Based Polymeric Prodrugs
| Drug | Polymer System | Release Mechanism | Key Findings |
| Ibuprofen | Copolymers of a methacrylic derivative of ibuprofen with monomers like 2-hydroxyethyl methacrylate or methyl methacrylate. nih.govnih.gov | Hydrolysis of the ester bond linking the drug to the polymer. nih.govnih.gov | Drug release is dependent on the hydrophilicity of the polymer and the pH of the solution. nih.govnih.gov |
| Indomethacin | Poly(2-hydroxyethyl methacrylate) grafted with indomethacin. researchgate.net | pH-sensitive hydrolysis of the ester bond. researchgate.net | The system showed sustained drug release in simulated colonic conditions, suggesting potential for colon-specific delivery. researchgate.net |
| Mefenamic Acid | Copolymers of glycidyl (B131873) methacrylate with acrylamide (B121943) and methyl methacrylate, with the drug attached via an ester bond. chemrevlett.com | Hydrolysis of the ester bond. chemrevlett.com | The rate of hydrolysis was influenced by the hydrophilicity of the neighboring groups on the polymer chain. chemrevlett.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to determine molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.compmf.unsa.ba A smaller gap suggests higher reactivity. pmf.unsa.ba
For molecules in the acrylate (B77674) family, DFT calculations have been used to study structure-reactivity relationships. acs.orgresearchgate.net Studies on various acrylate monomers show that DFT can accurately predict geometries and electronic properties. mdpi.com For instance, a DFT study on methyl methacrylate (B99206) (MMA) identified its two stable isomers and revealed it to be an insulator with a wide band gap of 6.20 eV. nih.gov
In the context of Methyl 3-(thien-2-yl)acrylate, DFT calculations can elucidate the influence of the thiophene (B33073) ring on the electronic properties of the acrylate system. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively. Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity, hardness, and electrophilicity. irjweb.comresearchgate.net A detailed DFT study on the photochemical dimerization of the analogous compound, methyl 3-(2-furyl)acrylate, showed that the interaction between the frontier orbitals (HOMO and LUMO) of molecules in their ground and excited states could explain the high regioselectivity of the reaction. mdpi.comresearchgate.net Similar theoretical investigations for this compound are expected to yield valuable insights into its reactivity. dnu.dp.ua
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. pmf.unsa.ba |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. pmf.unsa.ba |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic nature of a molecule. irjweb.com |
Molecular Docking Simulations for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This prediction is crucial for assessing potential biological activity.
Thiophene derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netmdpi.comnih.gov Molecular docking studies are frequently performed on novel thiophene-containing compounds to rationalize their observed biological activities and guide the design of more potent analogues. colab.wsresearchgate.nettandfonline.com For example, docking simulations of thieno[2,3-d]pyrimidine (B153573) derivatives into the active sites of protein kinases like EGFR and PI3K have been used to explain their anticancer effects. mdpi.comnih.gov Similarly, the antimicrobial activity of novel thiophene derivatives has been correlated with their binding affinities to target enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). acs.org
For this compound, molecular docking could be employed to screen its potential against various biological targets. The simulation would place the molecule into the binding site of a target protein and calculate a scoring function to estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the thienyl, acrylate, or ester moieties and the amino acid residues of the protein, providing a hypothesis for its mechanism of action. researchgate.net
Table 2: Illustrative Example of Molecular Docking Targets for Thiophene Derivatives
| Potential Activity | Example Protein Target | Protein Data Bank (PDB) ID | Key Interactions Observed for Similar Ligands |
|---|---|---|---|
| Anticancer | Epidermal Growth Factor Receptor (EGFR) | e.g., 1M17 | Hydrogen bonding with backbone residues, Pi-stacking with aromatic residues. mdpi.comnih.gov |
| Antimicrobial (Antibacterial) | DNA Gyrase Subunit B | e.g., 5L3J | Hydrogen bonds with catalytic residues, hydrophobic interactions. acs.org |
| Antimicrobial (Antifungal) | Lanosterol 14-alpha-demethylase | e.g., 5V5Z | Coordination with heme iron, hydrophobic interactions within the active site. |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | e.g., 5IKR | Hydrogen bonding with serine and arginine residues in the active channel. |
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. wpmucdn.comwpmucdn.com By mapping the potential energy surface, these methods can identify stable intermediates, products, and, crucially, the transition state (TS) structures that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.
The reactivity of acrylates has been extensively studied using these methods. For instance, ab initio calculations have been used to determine the kinetic parameters for the free-radical polymerization of methyl acrylate, with results showing good agreement with experimental data. acs.orgmdpi.com Such studies investigate various reaction pathways, including propagation, backbiting, and β-scission, by calculating the activation energies for each step. mdpi.com
A detailed DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate, a structural analog of this compound, provides a clear example of mechanism investigation. mdpi.comresearchgate.net The calculations showed that the reaction proceeds through a triplet biradical intermediate. By comparing the energies of all possible biradical intermediates, the study successfully predicted that the precursor to the main experimental product was the triplet biradical with the lowest energy. mdpi.comresearchgate.net The analysis of transition states confirmed the most favorable reaction pathway and explained the observed regio- and stereoselectivity. dnu.dp.ua Similar quantum chemical calculations for this compound could predict its behavior in various chemical transformations, such as cycloadditions, polymerizations, or other pericyclic reactions. growingscience.com
Table 3: Hypothetical Energy Profile for a Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 (TS1) | Energy barrier to form intermediate | +25.5 |
| Intermediate | A stable, but short-lived species | +5.2 |
| Transition State 2 (TS2) | Energy barrier from intermediate to product | +15.0 |
| Products | Final, stable chemical entity | -10.8 |
Note: Data are illustrative and represent a generic reaction profile.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are fundamental to its properties and function. Conformational analysis involves identifying the stable arrangements of atoms (conformers or rotamers) that a molecule can adopt through rotation around its single bonds. Quantum chemical calculations are used to determine the geometries and relative energies of these conformers. researchgate.net For acrylate esters, a key conformational feature is the equilibrium between s-cis and s-trans rotamers around the Cα–C(O) bond, which can significantly influence reactivity and spectroscopic properties. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic fluctuations of a molecule around its equilibrium conformations and its interactions with a solvent or a larger biological system. researchgate.netrsc.org For example, MD simulations have been used to study the swelling of poly(methyl methacrylate) in supercritical carbon dioxide and to explore the conformational space of its polymer backbone. tandfonline.commdpi.com
Table 4: Calculated Conformational Data for Acrylate Esters
| Conformer | Dihedral Angle (C=C–C=O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| s-cis | ~0° | 0.00 | Often the most stable conformer for simple acrylates. researchgate.net |
| s-trans | ~180° | 0.3 - 2.0 | A slightly higher energy conformer, often co-existing in equilibrium. researchgate.net |
Note: Energy values are typical for simple acrylates and may vary for the title compound.
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. For methyl 3-(thien-2-yl)acrylate, this translates into developing cleaner, more sustainable manufacturing processes.
Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents and solvents. Future research should focus on several key areas:
Eco-friendly Catalysis: A significant avenue of research lies in the development and application of novel catalysts. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative for synthesizing thienyl acrylates and related esters. ugent.benih.gov For instance, research into palladium N-heterocyclic carbene catalysts for Mizoroki-Heck cross-coupling reactions has shown promise for synthesizing cinnamic acid esters with high efficiency and under greener conditions. ijpsjournal.com Similarly, bio-based supramolecular nanocomposites have been successfully used as recyclable catalysts for the Heck cross-coupling reaction to produce cinnamic acid ester derivatives. encyclopedia.pub
Alternative Solvents and Conditions: Replacing conventional organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of synthesis. acs.org Microwave-assisted organic synthesis (MAOS) presents another powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Baylis-Hillman reaction, which can be used to form the acrylate (B77674) structure, are valuable in this context. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Thienyl Acrylate Synthesis
| Methodology | Key Principle | Potential Advantage | Reference |
|---|---|---|---|
| Palladium N-heterocyclic Carbene Catalysis | Efficient cross-coupling | High yield, air/moisture stability | ijpsjournal.com |
| Microwave-Assisted Synthesis | Rapid energy transfer | Reduced reaction time, higher yields | nih.govrsc.org |
| Biocatalysis | Enzyme-mediated reactions | High selectivity, mild conditions, low environmental impact | ugent.benih.gov |
| Aqueous Phase Synthesis | Use of water as a solvent | Reduced toxicity and environmental impact, simplified workup | acs.org |
Discovery of New Biological Targets and Therapeutic Applications
The thiophene (B33073) nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. encyclopedia.pubnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comontosight.ai While some research has been conducted on the biological activities of thienyl acrylates, including antimicrobial and anticancer screening, the full potential of this compound remains largely unexplored. researchgate.netnih.govafricaresearchconnects.comresearchgate.net
Future research should be directed towards:
Systematic Biological Screening: Comprehensive screening of this compound and its close analogues against a wide array of biological targets is necessary. This includes panels of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammatory and metabolic diseases. ijpsjournal.comencyclopedia.pubontosight.ai For example, derivatives of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline have shown dose-dependent anticancer activity. nih.gov
Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies are crucial to identify the specific molecular targets and pathways through which the compound exerts its effect. This could involve techniques like molecular docking, proteomics, and genetic profiling to understand how it interacts with proteins like cyclooxygenase (COX) or lipoxygenase (LOX) in inflammatory pathways, or specific kinases in cancer cells. encyclopedia.pubrsc.org
Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study is essential for optimizing the therapeutic potential. By synthesizing and testing a library of derivatives with modifications to both the thiophene ring and the acrylate chain, researchers can identify the key structural features responsible for potency and selectivity. This knowledge is critical for designing more effective and safer drug candidates. nih.gov
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Molecular Targets/Mechanisms | Rationale based on Thiophene/Acrylate Chemistry | Reference |
|---|---|---|---|
| Oncology | Kinase inhibition, apoptosis induction, cell cycle arrest | Thiophene is a core structure in many kinase inhibitors and anticancer agents. | ijpsjournal.comnih.govmdpi.com |
| Infectious Diseases | Inhibition of microbial enzymes, disruption of cell membranes | Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. | researchgate.netresearchgate.netmedjchem.com |
| Inflammation | COX/LOX enzyme inhibition | Many anti-inflammatory drugs contain a thiophene ring. | encyclopedia.pub |
| Neurodegenerative Diseases | Modulation of neurotransmitter systems, antioxidant effects | Thiophene derivatives have been explored for antipsychotic and antianxiety effects. | ijpsjournal.comencyclopedia.pub |
Design and Synthesis of Advanced Polymeric Architectures
The acrylate group in this compound makes it an ideal monomer for polymerization. The resulting polymers, poly(this compound), would combine the processability of acrylates with the unique electronic and optical properties of the thiophene ring. numberanalytics.com Thiophene-based polymers are renowned for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net
Future research should focus on creating advanced polymer architectures:
Controlled Polymerization Techniques: Utilizing controlled/living polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide precise control over the polymer's molecular weight, dispersity, and architecture. mdpi.comuq.edu.aursc.org
Copolymerization: Copolymerizing this compound with other functional monomers can lead to materials with tailored properties. For example, copolymerization with hydrophilic monomers could yield amphiphilic block copolymers that self-assemble into complex nanostructures for drug delivery or templating applications. researchgate.net
Branched and Hyperbranched Polymers: Moving beyond linear polymers, the synthesis of branched, star-shaped, or comb-like architectures can lead to materials with unique solution properties, rheology, and film-forming characteristics. ugent.bemdpi.comuq.edu.au These complex architectures could find applications in advanced coatings, adhesives, or as processability aids for other electronic polymers.
Integration with Artificial Intelligence and Machine Learning for Drug and Material Discovery
The fields of drug discovery and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and optimization process. nih.govarxiv.org
For a molecule like this compound, AI and ML can be integrated in several ways:
Predictive Modeling for Drug Discovery: ML models, trained on large databases of chemical structures and their biological activities, can predict the potential therapeutic targets and toxicity profiles of new compounds. nih.govajrconline.org This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov This approach saves considerable time and resources compared to traditional high-throughput screening.
Generative Models for Novel Compound Design: Generative AI can design entirely new molecules with desired properties. By providing the model with target parameters (e.g., high affinity for a specific enzyme, low predicted toxicity), it can generate novel thienyl acrylate structures that have a high probability of success.
Accelerating Polymer Design: In materials science, ML can predict the physical properties (e.g., glass transition temperature, conductivity, band gap) of a polymer based on its monomer composition and architecture. nih.govacs.orgmit.eduresearchgate.net This enables the rapid in silico design of new poly(thienyl acrylate)-based materials with specific electronic or optical properties for applications in organic electronics, avoiding the slow and costly trial-and-error synthesis process. specialchem.comnih.govmdpi.com
Table 3: Application of AI/ML in the Development of Thienyl Acrylate Derivatives
| AI/ML Application | Objective | Expected Outcome | Reference |
|---|---|---|---|
| QSAR Modeling | Predict biological activity and toxicity of new derivatives. | Prioritization of synthetic targets for drug discovery. | nih.govajrconline.org |
| Generative Design | Create novel molecular structures with optimized properties. | Discovery of novel drug candidates or monomers with enhanced performance. | mit.edu |
| Polymer Property Prediction | Forecast the electronic, optical, and physical properties of polymers. | Accelerated design of functional materials for electronics and other applications. | acs.orgresearchgate.netmdpi.com |
| Virtual Screening | Screen large virtual libraries against biological targets. | Identification of potential "hit" compounds with reduced experimental effort. | nih.govacs.org |
Q & A
Q. What cross-disciplinary strategies are effective for investigating the optoelectronic applications of this compound-based polymers?
- Methodological Answer : Collaborate with materials scientists to fabricate thin-film devices (e.g., OLEDs, OFETs). Characterize charge mobility using space-charge-limited current (SCLC) measurements. Correlate polymer morphology (AFM, XRD) with device performance. Integrate computational screening for bandgap engineering .
Notes on Methodological Rigor
- Data Contradictions : Always triangulate results across multiple techniques (e.g., NMR, X-ray crystallography) and replicate experiments under varying conditions .
- Theoretical Frameworks : Anchor hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies) while remaining open to paradigm shifts .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., atom economy, waste minimization) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
